molecular formula C21H20ClN3O3S B5021725 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide

Katalognummer B5021725
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: IONLGROWVAPKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide has been evaluated in various preclinical studies for its efficacy in treating different types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the BTK (Bruton's tyrosine kinase) signaling pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, and inhibition of BTK has been shown to induce apoptosis (programmed cell death) in cancer cells.

Wirkmechanismus

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are involved in the immune response. BTK is also involved in the survival and proliferation of cancer cells, particularly those that are dependent on BCR signaling. By inhibiting BTK, this compound disrupts the BCR signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of BTK and downstream signaling molecules, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs when used in combination.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the development of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide and related compounds. These include optimization of the pharmacokinetic properties of this compound, evaluation of its efficacy in combination with other anti-cancer drugs, and evaluation of its efficacy in different types of cancer. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection.

Synthesemethoden

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylaniline to form the corresponding amide. This amide is then treated with sulfuryl chloride to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide amide with 2-pyridinemethanol to form this compound.

Eigenschaften

IUPAC Name

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-6-8-17(11-15(14)2)25-29(27,28)20-12-16(7-9-19(20)22)21(26)24-13-18-5-3-4-10-23-18/h3-12,25H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONLGROWVAPKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.